molecular formula C11H11F3O2S B14046212 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one

Katalognummer: B14046212
Molekulargewicht: 264.27 g/mol
InChI-Schlüssel: DOOIEMYHCCCSOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propanone backbone

Vorbereitungsmethoden

The synthesis of 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(methylthio)-3-(trifluoromethoxy)benzaldehyde with a suitable reagent to form the corresponding intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with a propanone derivative under controlled conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve the desired outcome.

Analyse Chemischer Reaktionen

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the trifluoromethoxy group.

    1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.

Eigenschaften

Molekularformel

C11H11F3O2S

Molekulargewicht

264.27 g/mol

IUPAC-Name

1-[4-methylsulfanyl-3-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3O2S/c1-3-8(15)7-4-5-10(17-2)9(6-7)16-11(12,13)14/h4-6H,3H2,1-2H3

InChI-Schlüssel

DOOIEMYHCCCSOV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)SC)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.